molecular formula C23H28N2O5S B11237218 Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11237218
M. Wt: 444.5 g/mol
InChI Key: LHMLANSDVMLMKC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a methanesulfonyl group. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Coupling with Benzoate Ester: The final step involves the coupling of the piperidine derivative with a benzoate ester under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzoate derivatives.

Scientific Research Applications

Methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-{1-[(2-chlorophenyl)methanesulfonyl]piperidine-3-amido}benzoate
  • Methyl 4-methyl-3-{1-[(2-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate

Uniqueness

Methyl 4-methyl-3-{1-[(2-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 4-methyl-3-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H28N2O5S/c1-16-7-4-5-8-20(16)15-31(28,29)25-12-6-9-19(14-25)22(26)24-21-13-18(23(27)30-3)11-10-17(21)2/h4-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-3H3,(H,24,26)

InChI Key

LHMLANSDVMLMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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